tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate
Overview
Description
Tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate: is a chemical compound with the molecular formula C₁₂H₁₆N₂O₃
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of hydrazones derived from β-ketoesters. The reaction typically involves the use of strong bases such as sodium ethoxide and heating under reflux conditions.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce a variety of substituted indazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule in biological research. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and microbial infections.
Industry: In industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Indazole: The parent compound of tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate, indazole itself is a versatile heterocyclic compound used in various applications.
Indole: Another closely related compound, indole, is widely used in the synthesis of pharmaceuticals and other bioactive molecules.
Pyrazole: Pyrazole derivatives are also structurally similar and have applications in medicinal chemistry.
Uniqueness: this compound stands out due to its specific structural features and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.
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Properties
IUPAC Name |
tert-butyl 4-oxo-6,7-dihydro-5H-indazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-9-5-4-6-10(15)8(9)7-13-14/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZGEHFMODUSAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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